molecular formula C11H17Cl2N3O B1431725 2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride CAS No. 1394040-64-2

2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride

Cat. No.: B1431725
CAS No.: 1394040-64-2
M. Wt: 278.18 g/mol
InChI Key: VWBHRBQPAGSRBC-UHFFFAOYSA-N
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Description

2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride typically involves the reaction of 2-(methylamino)methyl-1H-benzimidazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(methylamino)methyl]-1H-benzimidazol-1-yl}ethanol
  • 2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol

Uniqueness

2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research applications where precise interactions with molecular targets are required .

Properties

IUPAC Name

2-[2-(methylaminomethyl)benzimidazol-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-12-8-11-13-9-4-2-3-5-10(9)14(11)6-7-15;;/h2-5,12,15H,6-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBHRBQPAGSRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride
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2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride
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2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride
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2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride
Reactant of Route 5
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2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride
Reactant of Route 6
2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride

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